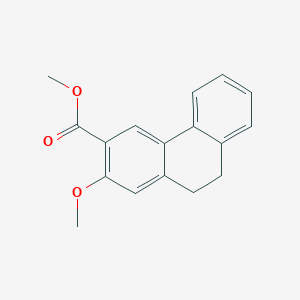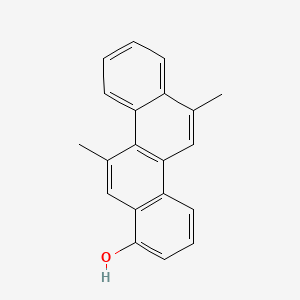![molecular formula C9H16OS B14422439 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane CAS No. 79894-54-5](/img/structure/B14422439.png)
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is an organic compound characterized by its unique structure, which includes a propylsulfanyl group attached to an ethynyl group, further connected to a methylated propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propanol with propylsulfanylacetylene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-{[(ethylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(butylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(phenylsulfanyl)ethynyl]oxy}propane
Uniqueness
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is unique due to the specific length and structure of its propylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
| 79894-54-5 | |
Molekularformel |
C9H16OS |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
2-methyl-2-(2-propylsulfanylethynoxy)propane |
InChI |
InChI=1S/C9H16OS/c1-5-7-11-8-6-10-9(2,3)4/h5,7H2,1-4H3 |
InChI-Schlüssel |
WTYUZDCMRUITFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC#COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)



![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
